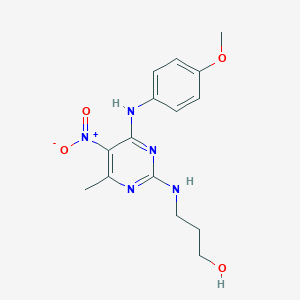![molecular formula C10H7BrN2O3 B2354485 6-溴-3-甲酰基咪唑并[1,2-a]吡啶-8-羧酸甲酯 CAS No. 2091576-31-5](/img/structure/B2354485.png)
6-溴-3-甲酰基咪唑并[1,2-a]吡啶-8-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group.
科学研究应用
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-tuberculosis agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties
作用机制
Target of Action
It’s known that the imidazo[1,2-a]pyridine core of the compound can interact with various biological molecules .
Mode of Action
The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring structure enables it to interact with biological molecules . The presence of the carboxylate ester group improves its solubility in aqueous solutions .
Biochemical Pathways
It’s known that the compound can participate in halogen exchange reactions and potentially hydrolysis reactions due to the presence of the bromine atom and the ester group .
Pharmacokinetics
The presence of the carboxylate ester group is known to improve its solubility in aqueous solutions, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound can interact with various biological molecules due to the presence of the imidazo[1,2-a]pyridine ring structure .
Action Environment
It’s known that the compound’s solubility in aqueous solutions could be influenced by factors such as ph and temperature .
生化分析
Biochemical Properties
The bromine atom in Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate allows it to participate in various organic reactions . The imidazo[1,2-a]pyridine ring enables it to interact with biomolecules . The presence of the carboxylate ester group gives this reagent good solubility in aqueous solutions .
Molecular Mechanism
Its ability to interact with biomolecules suggests that it may have binding interactions with these molecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and esterification reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by formylation using formic acid or formyl chloride, and finally esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols derived from the formyl group
相似化合物的比较
Similar Compounds
- Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
Uniqueness
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate is unique due to the presence of the formyl group at the 3-position, which imparts distinct reactivity and potential for further functionalization compared to its analogues .
属性
IUPAC Name |
methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHFSUPNLXKCNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
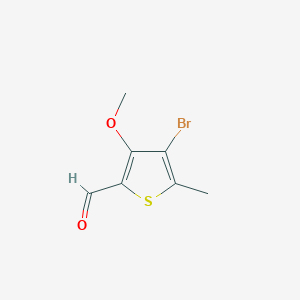
![N-benzyl-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2354403.png)
![3-{[(1-methyl-1H-pyrrol-3-yl)methyl]amino}benzoic acid](/img/structure/B2354404.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(furan-3-yl)methanone](/img/structure/B2354406.png)
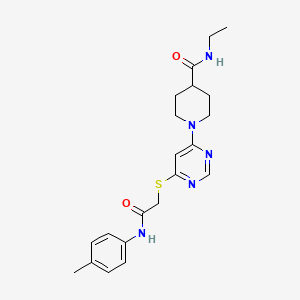
![N-([2,2'-bifuran]-5-ylmethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2354410.png)
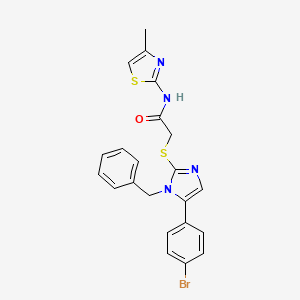

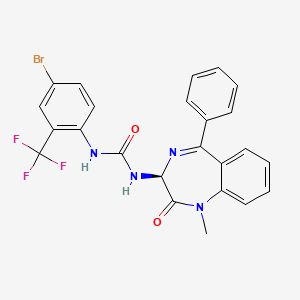
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2354417.png)
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)
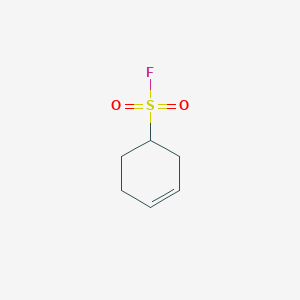
![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethylquinolin-4-amine](/img/structure/B2354423.png)
